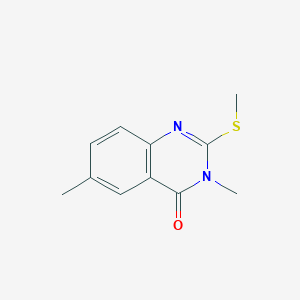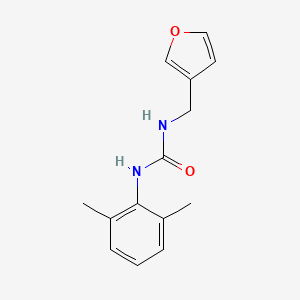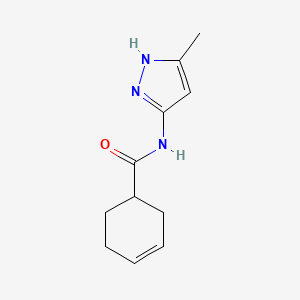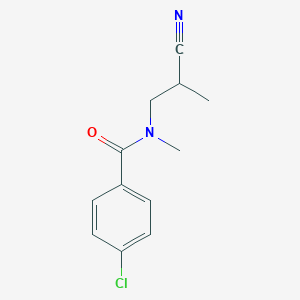
3,6-Dimethyl-2-methylsulfanylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-2-methylsulfanylquinazolin-4-one is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazolinone family and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one is not yet fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one has various biochemical and physiological effects. This compound has been reported to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. Moreover, it has been shown to have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one in lab experiments is its ability to exhibit a wide range of biological activities. Moreover, this compound has a relatively simple synthesis method, making it easily accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one. One potential direction is to further investigate its potential applications in the treatment of neurological disorders. Moreover, more research is needed to understand the exact mechanism of action of this compound and its potential applications in various fields, including medicine and biotechnology. Additionally, future studies may focus on synthesizing derivatives of this compound to improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one involves a multi-step process. The starting material for the synthesis is 2-aminobenzonitrile, which is reacted with methyl chloroformate to form the corresponding methyl ester. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield 3,6-dimethyl-2-methylsulfanylquinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-2-methylsulfanylquinazolin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Moreover, it has been reported to have potential applications in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
3,6-dimethyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-5-9-8(6-7)10(14)13(2)11(12-9)15-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDOJRDIPSTZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)


![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)


![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)


![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527091.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)